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Compound of Interest

Compound Name: K145

Cat. No.: B15609897

An In-Depth Technical Guide for Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for K145, a
selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2). K145, chemically
identified as 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione, has
demonstrated potential as an anticancer agent and a modulator of lipid metabolism in various
preclinical models.[1][2] This guide synthesizes the available quantitative data, details key
experimental methodologies, and visualizes the compound's mechanism of action and
development workflow.

Mechanism of Action

K145 selectively targets SphK2, an enzyme that catalyzes the phosphorylation of sphingosine
to form the signaling lipid sphingosine-1-phosphate (S1P).[1] By competitively inhibiting SphK2
with respect to its substrate, sphingosine, K145 effectively suppresses cellular S1P levels.[1][3]
[4] The downstream consequences of SphK2 inhibition by K145 include the attenuation of pro-
survival signaling pathways, notably the ERK and Akt cascades.[1][3][5] This dual inhibition of
the primary target and its downstream effectors is believed to contribute to its observed anti-
proliferative and pro-apoptotic effects in cancer cells.[3][5]

Recent studies have indicated that K145 may also possess off-target activities, including
effects on dihydroceramide desaturase.[6][7] Paradoxically, in some cellular contexts, treatment
with K145 has been observed to increase levels of S1P and its precursor, dihydrosphingosine-
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1-phosphate (dhS1P), suggesting a complex interplay with sphingolipid metabolism that

warrants further investigation.[6][7][8]
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Figure 1: K145 inhibits SphK2, leading to reduced S1P and downstream suppression of
ERK/Akt pathways.

Quantitative Preclinical Data

The following tables summarize the key quantitative parameters defining the in vitro and in vivo
activity of K145.

Table 1: Biochemical and In Vitro Cellular Activity of
K145
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Target/Cell
Parameter Value . Comments Reference
Line
) Dose-dependent
Recombinant o
ICso0 4.30 £ 0.06 uM inhibition of [31[9][10]
SphK2 o
SphK2 activity.
Competitive
Recombinant inhibitor with
Ki 6.4+0.7 uyM [319][11]
SphK2 respect to
sphingosine.
Demonstrates
o No inhibition up Recombinant high selectivity
Selectivity [3]
to 10 uM SphK1 for SphK2 over
SphK1.
Significantly
Cell Growth Concentration- U937 (Human inhibits cell ]
Inhibition dependent Leukemia) growth over 24-
72 hours.
Induces
Apoptosis Significant at 10 U937 (Human apoptosis after ]
Induction UM Leukemia) 24 hours of
treatment.
Decreases
Pathway Effective at 4-8 U937 (Human phosphorylation ]
Inhibition UM Leukemia) of ERK and Akt

after 3 hours.

Table 2: In Vivo Efficacy of K145 in Preclinical Models
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. Dosing Efficacy
Animal Model . Comments Reference
Regimen Outcome
o Demonstrates in
U937 Xenograft ) Significant tumor ) )
) 15 mg/kg, i.p. o vivo anti-tumor [3]
(Nude Mice) growth inhibition. o
activity.
Orally
50 mg/kg, p.o. o ) ) )
U937 Xenograft ) Significant tumor  bioavailable with
_ (daily for 15 o [3]1[9]
(Nude Mice) growth inhibition.  no apparent
days)

toxicity.

JC Syngeneic
Model (BALB/c

20 & 35 mg/kg,

>50% reduction

in tumor volume

Dose-dependent
anti-tumor

activity confirmed
[3]

] i.p. ) in an
Mice) vs. vehicle. )
immunocompete
nt model.
Potential
] Reduced hepatic  therapeutic for
, Intraperitoneal o ,
ob/ob Mice o lipid nonalcoholic fatty  [2]
Injection i i i
accumulation. liver disease
(NAFLD).
) Suggests a role
. Improvement in _ _
) Intraperitoneal in treating
db/db Mice o NAFLD and ) [2]
injection ] metabolic
hyperglycemia. )
diseases.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the

preclinical evaluation of K145.

Sphingosine Kinase Activity Assay

This assay quantifies the enzymatic activity of SphK1 and SphK2 and the inhibitory effect of

K145.
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e Enzyme Source: Recombinant human SphK1 and SphK2.
e Substrates: Sphingosine and [y-32P]ATP.

o Reaction Buffer: A buffer containing MgClz and 0.25% Triton X-100 (which selectively inhibits
SphK2, allowing for specific measurement of SphK1 when both are present).[12]

e Procedure:

[e]

Recombinant SphK enzyme is incubated with varying concentrations of K145.

o The enzymatic reaction is initiated by adding a mixture of sphingosine and [y-32P]ATP.
o The reaction is allowed to proceed for a specified time at 37°C and then terminated.

o Lipids are extracted from the reaction mixture.

o The radiolabeled product, [32P]S1P, is separated from unreacted [y-32P]ATP using thin-
layer chromatography (TLC).

o The amount of [32P]S1P is quantified using a phosphorimager or scintillation counting.

o 1Cso values are calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

» Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive), the assay is
performed with varying concentrations of sphingosine at fixed concentrations of K145. The
data are then analyzed using Lineweaver-Burk plots to calculate the inhibition constant (Ki).

[3]

Cell Proliferation and Apoptosis Assays

These assays determine the effect of K145 on cancer cell growth and survival.
e Cell Line: U937 human leukemia cells are typically used.[1]

o Procedure (Proliferation):
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o Cells are seeded in multi-well plates and treated with a range of K145 concentrations
(e.g., 0-10 uM).[9]

o After incubation for various time points (e.g., 24, 48, 72 hours), a viability reagent (e.qg.,
MTT, WST-1) is added.

o The absorbance, which correlates with the number of viable cells, is measured using a
plate reader.

e Procedure (Apoptosis):
o Cells are treated with K145 (e.g., 10 uM for 24 hours).[9]

o Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and
Propidium lodide (PI) (to detect late apoptotic/necrotic cells).

o The stained cell population is analyzed by flow cytometry to quantify the percentage of
apoptotic cells.

Western Blot Analysis

This technique is used to measure the phosphorylation status of key signaling proteins
downstream of SphK2.

e Procedure:
o U937 cells are treated with K145 (e.g., 4-8 uM for 3 hours).[9]
o Cells are lysed, and total protein is extracted and quantified.

o Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.qg.,
PVDF).

o The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-
ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

o A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
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o The signal is visualized using a chemiluminescent substrate and an imaging system. The
ratio of phosphorylated to total protein is determined to assess the inhibitory effect.

Animal Tumor Models

In vivo efficacy is assessed using xenograft and syngeneic tumor models.
e Xenograft Model:

o Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously injected with
human cancer cells (e.g., U937).

o Once tumors reach a palpable size, mice are randomized into treatment and control
groups.

o K145 is administered via intraperitoneal (i.p.) injection or oral gavage (p.o.) at specified
doses and schedules.[1][3] The vehicle is administered to the control group.

o Tumor volume and body weight are measured regularly.
o At the end of the study, tumors are excised and weighed.
e Syngeneic Model:

o Immunocompetent mice (e.g., BALB/c) are implanted with a murine cancer cell line (e.g.,
JC breast cancer cells).[3]

o The procedure follows that of the xenograft model. This model is crucial for evaluating the
compound's activity in the presence of a fully functional immune system.

Preclinical Development Workflow

The evaluation of a targeted inhibitor like K145 follows a structured preclinical workflow,
progressing from initial biochemical characterization to in vivo efficacy studies.
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Preclinical Evaluation Workflow for K145
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Figure 2: A typical workflow for the preclinical assessment of a kinase inhibitor like K145.
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Summary and Future Directions

K145 is a potent and selective SphK2 inhibitor with demonstrated anti-proliferative and pro-
apoptotic activity in vitro.[1][3] Its efficacy has been confirmed in multiple in vivo cancer models,
where it shows both intraperitoneal and oral activity with no apparent toxicity at therapeutic
doses.[3][9] Furthermore, emerging evidence suggests a potential role for K145 in treating
metabolic disorders like NAFLD.[2]

Future research should focus on:

Comprehensive Toxicology: Conducting formal toxicology studies to establish a safety profile
for potential clinical development.[13][14]

o Pharmacokinetics/Pharmacodynamics (PK/PD): Thoroughly characterizing the PK/PD
relationship to optimize dosing regimens.

o Off-Target Elucidation: Investigating the recently observed off-target effects to fully
understand the compound's complete mechanism of action and potential liabilities.[6][7][8]

o Combination Studies: Evaluating the synergistic potential of K145 with standard-of-care
chemotherapies or other targeted agents.

Collectively, the preclinical data strongly support the continued investigation of K145 and its
analogs as novel therapeutic agents.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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